molecular formula C12H19O3P B1366667 Diethyl (3-Methylbenzyl)phosphonate CAS No. 63909-50-2

Diethyl (3-Methylbenzyl)phosphonate

Cat. No.: B1366667
CAS No.: 63909-50-2
M. Wt: 242.25 g/mol
InChI Key: LMLREDDVMFNSMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl (3-Methylbenzyl)phosphonate (CAS 63909-50-2) is a high-purity organophosphonate compound of significant interest in medicinal and synthetic chemistry research. This compound serves as a valuable precursor in the Horner-Wadsworth-Emmons reaction, a key method for alkene synthesis in organic chemistry . Recent scientific studies highlight its relevance in the development of new antimicrobial agents; derivatives of diethyl benzylphosphonate have demonstrated potent and selective cytotoxic activity against model strains of Escherichia coli, showing potential as future substitutes for commonly used antibiotics . The incorporation of the phosphonate ester group is known to improve metabolic stability and membrane transport of drug candidates, making this class of compounds a promising scaffold for pharmaceutical research . This product is supplied as a colorless to almost colorless clear liquid with a documented purity of >98.0% (by GC) . It has a boiling point of 127°C at 0.7 mmHg, a specific gravity of 1.08 (20/20°C), and a refractive index of 1.50 . For optimal shelf life, storage at room temperature is acceptable, but it is recommended to keep the product in a cool and dark place below 15°C . This chemical is intended for research and further manufacturing applications only. It is strictly not for diagnostic or human use. Please refer to the Safety Data Sheet for proper handling procedures.

Properties

IUPAC Name

1-(diethoxyphosphorylmethyl)-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19O3P/c1-4-14-16(13,15-5-2)10-12-8-6-7-11(3)9-12/h6-9H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLREDDVMFNSMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=CC(=C1)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445776
Record name Diethyl [(3-methylphenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63909-50-2
Record name Diethyl [(3-methylphenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (3-Methylbenzyl)phosphonate can be synthesized through several methods. One common method involves the Arbuzov reaction, where 3-methylbenzyl chloride reacts with triethyl phosphite under heating conditions to form the desired phosphonate ester . Another method includes the palladium-catalyzed cross-coupling reaction between 3-methylbenzyl halides and diethyl phosphite, using a palladium source such as palladium acetate and a ligand like Xantphos .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Arbuzov reactions due to their efficiency and scalability. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The use of continuous flow reactors and microwave irradiation can further enhance the reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

Diethyl (3-Methylbenzyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Diethyl (3-Methylbenzyl)phosphonate is primarily utilized as a reagent in organic synthesis. It facilitates the formation of more complex molecules through various chemical reactions, including:

  • Oxidation : The phosphonate group can be oxidized to yield phosphonic acids.
  • Reduction : Reduction reactions convert the ester to phosphine oxides.
  • Substitution : Participates in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Biological Research

Recent studies have highlighted the compound's potential antimicrobial properties. It has been investigated for its effectiveness against bacterial strains such as Escherichia coli. The research indicates that derivatives of this compound exhibit significant antibacterial activity, suggesting its potential use in developing new antimicrobial agents, especially in light of rising antibiotic resistance .

Pharmaceutical Development

The compound is being explored for its role in drug development due to its ability to form bioactive phosphonate derivatives. These derivatives are of particular interest for their potential applications in treating various diseases, including infections caused by resistant bacterial strains .

Industrial Applications

This compound finds utility in the production of industrial chemicals such as flame retardants and plasticizers. Its chemical properties allow it to enhance the performance and stability of these materials under heat and stress conditions, making it valuable for manufacturing processes .

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial effects of diethyl benzylphosphonates demonstrated promising results against Escherichia coli strains. The compounds showed higher selectivity and activity compared to conventional antibiotics like ciprofloxacin. The minimum inhibitory concentration (MIC) values indicated that these phosphonates could serve as effective substitutes for traditional antibiotics, particularly for hospital-acquired infections .

Case Study 2: Synthesis and Characterization

Research involving the synthesis of this compound derivatives revealed their potential as antiviral agents. Compounds were tested against a range of DNA and RNA viruses, with some exhibiting notable potency against varicella-zoster virus. This highlights the compound's versatility not only in antibacterial applications but also in antiviral research .

Chemical Reaction Pathways

Reaction TypeDescriptionMajor Products Formed
OxidationPhosphonate group oxidized to phosphonic acidsPhosphonic acids
ReductionEster reduced to phosphine oxidesPhosphine oxides
SubstitutionNucleophilic substitution with various nucleophilesSubstituted phosphonates

Mechanism of Action

The mechanism of action of diethyl (3-methylbenzyl)phosphonate involves its ability to act as a nucleophile in various chemical reactions. The phosphonate group can form stable bonds with electrophilic centers, making it a versatile intermediate in organic synthesis. In biological systems, the compound can interact with enzymes and other molecular targets, potentially inhibiting their activity and leading to antimicrobial effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and chemical properties of diethyl benzylphosphonates are highly dependent on substituents attached to the benzyl ring. Below is a comparative analysis with key analogs:

Compound Name Substituent(s) on Benzyl Group Molecular Formula Molecular Weight (g/mol) Physical State Key Functional Groups
Diethyl (3-Methylbenzyl)phosphonate 3-Methyl C₁₂H₁₉O₃P 242.25 Colorless liquid -PO(OEt)₂, -CH₃
Diethyl (3,5-Dimethoxybenzyl)phosphonate 3,5-Dimethoxy C₁₃H₂₁O₅P 288.28 Not reported -PO(OEt)₂, -OCH₃ (×2)
Diethyl [4-(Diphenylamino)benzyl]phosphonate 4-(Diphenylamino) C₂₇H₂₉NO₃P 458.49 Solid -PO(OEt)₂, -NPh₂
Diethyltrans-1-benzyl-4-(4-bromophenyl)-2-oxoazetidine-3-phosphonate (6d) 4-Bromophenyl (azetidine core) C₂₀H₂₃BrNO₄P 464.20 Pale yellow oil -PO(OEt)₂, -Br, azetidine
Diethyl hexadecylphosphonate Hexadecyl (alkyl chain) C₂₀H₄₃O₃P 378.52 Liquid -PO(OEt)₂, -C₁₆H₃₃

Key Observations :

  • In contrast, electron-withdrawing groups (e.g., -Br in 6d ) reduce reactivity in electrophilic substitutions.
  • Steric Effects : Bulky substituents like -NPh₂ hinder access to the phosphorus center, affecting reaction kinetics.
  • Lipophilicity : Alkyl chains (e.g., hexadecyl in ) significantly increase lipophilicity, making such compounds more effective in transdermal drug delivery compared to aromatic analogs.

Reactivity Insights :

  • The target compound’s methyl group simplifies synthesis compared to brominated or aminated analogs, which require additional steps (e.g., azide-alkyne cycloadditions ).
  • Bulky substituents (e.g., diphenylamino) may necessitate transition-metal catalysts, increasing cost and complexity .

Physical and Spectral Properties

Physical States :

  • Liquid analogs (e.g., target compound, hexadecyl derivative ) are preferable for homogeneous catalysis, while crystalline solids (e.g., 6f ) facilitate purification.

Spectral Data :

  • ¹H NMR : The target compound’s methyl group resonates at δ 2.3 ppm , whereas methoxy groups in 3,5-dimethoxy analogs appear at δ 3.7–3.8 ppm .
  • ³¹P NMR : All compounds show peaks near δ 20–30 ppm , characteristic of phosphonate esters .

Biological Activity

Diethyl (3-Methylbenzyl)phosphonate is a phosphonate compound with the molecular formula C12_{12}H19_{19}O3_3P, known for its diverse biological activities. This compound has garnered attention in various fields, particularly in medicinal chemistry and microbiology, due to its potential as an antimicrobial agent and its role in biochemical applications. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound belongs to a class of compounds known as phosphonates, which are characterized by their stable chemical structure due to the presence of C–P bonds. This stability enhances their enzymatic resistance and makes them suitable for various applications in organic synthesis and medicinal chemistry.

PropertyValue
Molecular FormulaC12_{12}H19_{19}O3_3P
Molecular Weight234.25 g/mol
Boiling Point250 °C
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity, particularly against pathogenic strains of Escherichia coli. Studies have shown that derivatives of diethyl benzylphosphonates possess significant antibacterial properties, with some compounds demonstrating higher efficacy than conventional antibiotics such as ciprofloxacin. The minimal inhibitory concentration (MIC) values for these compounds suggest strong potential as alternatives in treating antibiotic-resistant infections .

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial properties of various diethyl benzylphosphonate derivatives, it was found that these compounds effectively inhibited the growth of E. coli strains K12 and R2-R4. The introduction of specific substituents on the phenyl ring enhanced their selectivity and activity against these bacterial strains. The results indicated that certain derivatives could be developed into new antimicrobial agents .

The cytotoxic effects of this compound have also been evaluated. Preliminary results indicate that this compound can induce oxidative stress in bacterial cells, leading to significant DNA damage. The mechanism appears to involve the modification of bacterial DNA topology, which is critical for cell survival and replication .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli
CytotoxicityInduces oxidative stress and DNA damage
AntiviralPotential activity against viruses

Applications in Drug Development

This compound and its derivatives are being explored as potential candidates for drug development due to their biological activities. Their ability to act as substitutes for existing antibiotics is particularly relevant in the context of rising antibiotic resistance globally. The design and synthesis of these compounds focus on enhancing their bioavailability and metabolic stability, making them suitable for therapeutic applications .

Future Research Directions

Further studies are needed to explore the full spectrum of biological activities associated with this compound. Research should focus on:

  • Mechanistic Studies : Understanding the precise biochemical pathways affected by this compound.
  • In Vivo Studies : Evaluating its efficacy and safety in animal models.
  • Formulation Development : Creating effective delivery systems for clinical use.

Q & A

How can the synthesis of diethyl (3-methylbenzyl)phosphonate be optimized under transition-metal-free conditions?

Basic Research Focus
Synthesis optimization requires careful adjustment of reaction parameters. For structurally similar phosphonates, methods involve nucleophilic substitution using diethyl phosphite with benzyl halides. For example, alkylation of diethyl (hydroxymethyl)phosphonate with 4-methoxybenzyl chloride under acidic conditions (e.g., using NaH in DMF) yielded derivatives, though basic conditions led to poor yields due to competing hydrolysis . Transition-metal-free coupling (e.g., visible-light-promoted activation) has been applied to aryl halides, achieving high purity (>97% by GC) with optimized solvent systems (e.g., dry toluene) and stoichiometric control . Key variables include temperature (room temperature preferred to avoid side reactions) and moisture exclusion .

What methodologies are recommended for characterizing this compound using ³¹P NMR?

Basic Research Focus
³¹P NMR is critical for confirming phosphonate structure and purity. Chemical shifts for diethyl phosphonate derivatives typically fall within δ 20–30 ppm. For example, diethyl (hydroxymethyl)phosphonate shows a singlet at δ 23.5 ppm under ¹H-decoupled conditions, with coupling constants (e.g., ³Jₚₕₒₛₚₕₒᵣᵤₛ‑H = 8–12 Hz) aiding in identifying substituent effects . Spectral interpretation should align with known ranges (Fig. 6 in ), and integration against internal standards (e.g., trimethyl phosphate) ensures quantitative analysis. Contradictory shifts may arise from solvent polarity or impurities; deuterated solvents (e.g., CDCl₃) and repeated purification (e.g., column chromatography) mitigate this .

How can researchers address contradictory data in alkylation reactions involving diethyl (hydroxymethyl)phosphonate derivatives?

Advanced Research Focus
Discrepancies in alkylation yields often stem from competing reaction pathways. For instance, attempts to alkylate diethyl (hydroxymethyl)phosphonate with 4-methoxybenzyl chloride under basic conditions (NaH/DMF) resulted in minimal product due to hydrolysis, whereas acidic conditions (e.g., benzylation via trichloroacetimidate intermediates) improved yields to >75% . Mechanistic studies (e.g., monitoring by TLC or GC-MS) revealed that moisture-sensitive intermediates (e.g., phosphonate-anion adducts) decompose readily, necessitating anhydrous conditions . If product recovery is low, alternative benzylating agents (e.g., 2,2,2-trichloroacetimidates) or protective group strategies (e.g., Troc-aminomethyl derivatives) may stabilize intermediates .

What toxicological assessments are critical for evaluating this compound in food contact materials?

Advanced Research Focus
Regulatory evaluations for food-contact applications require:

  • Migration testing : Quantifying residual phosphonate in polymer matrices using HPLC or GC-MS, with limits <0.05 mg/kg .
  • Genotoxicity assays : Bacterial reverse mutation (Ames test) and in vitro micronucleus tests to rule out mutagenicity .
  • Neurotoxicity screening : Structural analogs (e.g., diethyl [[3,5-bis(tert-butyl)-4-hydroxyphenyl]methyl]phosphonate) are assessed for acetylcholinesterase inhibition, with in vitro models (e.g., SH-SY5Y cells) identifying potential risks .
  • Impurity profiling : LC-MS/MS identifies reactive byproducts (e.g., chlorinated derivatives), ensuring compliance with EFSA thresholds .

How can this compound derivatives be designed as protease inhibitors?

Advanced Research Focus
Phosphonates are protease inhibitors due to their tetrahedral transition-state mimicry. For antiviral applications (e.g., West Nile virus NS2B/NS3 protease):

  • Scaffold modification : Introduce hydrogen-bonding groups (e.g., morpholine or quinoline moieties) to enhance target binding .
  • Stereochemical control : Chiral synthesis (e.g., asymmetric catalysis) ensures correct spatial orientation for active-site interaction .
  • Activity validation : Enzymatic assays (e.g., fluorescence-based cleavage inhibition) and molecular docking (e.g., AutoDock Vina) correlate structure-activity relationships . For example, diethyl ((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate derivatives showed IC₅₀ values <10 μM in antiviral screens .

What strategies resolve discrepancies in phosphonate purity analyses between GC and NMR data?

Advanced Research Focus
GC-NMR discrepancies often arise from volatile impurities or decomposition during analysis. For diethyl phosphonate fractions:

  • Multi-method validation : Cross-check purity via GC (for volatile contaminants) and ³¹P NMR (for non-volatile residues) .
  • Distillation fractionation : Isolate high-boiling-point impurities (e.g., diethyl phosphate) using vacuum distillation (e.g., 58 mm Hg, 114°C) followed by IR spectroscopy to confirm absence of P=O stretches (~1250 cm⁻¹) .
  • Quantitative NMR : Use ERETIC² or PULCON calibration for absolute quantification, reducing reliance on internal standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl (3-Methylbenzyl)phosphonate
Reactant of Route 2
Reactant of Route 2
Diethyl (3-Methylbenzyl)phosphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.